1'-Acetyl-3,4-dihydrospiro[1-benzopyran-2,3'-pyrrolidine]-4-one
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Overview
Description
1’-Acetyl-3,4-dihydrospiro[1-benzopyran-2,3’-pyrrolidine]-4-one is a complex organic compound that features a spiro linkage between a benzopyran and a pyrrolidine ring. This unique structure imparts significant biological and chemical properties, making it a subject of interest in various fields of scientific research.
Mechanism of Action
Target of Action
Compounds with a pyrrolidine ring, such as 1’-acetylspiro[chroman-2,3’-pyrrolidin]-4-one, have been widely used by medicinal chemists to obtain compounds for the treatment of various human diseases . The pyrrolidine ring is a common feature in many bioactive molecules with target selectivity .
Mode of Action
The pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol, have been reported to interact with their targets in a way that leads to different biological profiles of drug candidates . This interaction is influenced by the different stereoisomers and the spatial orientation of substituents, which can lead to a different binding mode to enantioselective proteins .
Biochemical Pathways
Pyrrolo[2,3-d]pyrimidine-based analogues, which share structural similarities with 1’-acetylspiro[chroman-2,3’-pyrrolidin]-4-one, have been shown to inhibit the α-amylase enzyme, a key player in the breakdown of complex carbohydrates into glucose . This suggests that 1’-Acetylspiro[chroman-2,3’-pyrrolidin]-4-one may also interact with similar biochemical pathways.
Pharmacokinetics
Pharmacokinetic/pharmacodynamic (pk/pd) modelling is a discipline that aims to describe, understand, and predict the time course of in vivo drug action . It comprises three major elements: pharmacokinetics (PK), pharmacodynamics (PD), and disease progression . The PK/PD properties of 1’-Acetylspiro[chroman-2,3’-pyrrolidin]-4-one would need to be studied in detail to understand its ADME properties and their impact on bioavailability.
Result of Action
Compounds with a pyrrolidine ring have been reported to exhibit various biological activities, suggesting that 1’-acetylspiro[chroman-2,3’-pyrrolidin]-4-one may also have diverse effects at the molecular and cellular level .
Preparation Methods
The synthesis of 1’-Acetyl-3,4-dihydrospiro[1-benzopyran-2,3’-pyrrolidine]-4-one typically involves a [3+2] cycloaddition reaction. One common method includes the reaction of azomethine ylides with conjugated double bonds, which is chemo-, stereo-, and regioselective . The reaction conditions often involve refluxing in ethanol for several hours, with the structure confirmed through spectral properties such as IR and NMR .
Chemical Reactions Analysis
1’-Acetyl-3,4-dihydrospiro[1-benzopyran-2,3’-pyrrolidine]-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the acetyl group.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1’-Acetyl-3,4-dihydrospiro[1-benzopyran-2,3’-pyrrolidine]-4-one has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Industry: The compound can be used in the development of new materials with specific chemical properties.
Comparison with Similar Compounds
Similar compounds include other spiro-linked heterocycles such as:
- 3,4-dihydrospiro[1-benzopyran-2,3’-pyrrolidine] hydrochloride
- 2-{1’-acetyl-4-oxo-3,4-dihydrospiro[1-benzopyran-2,4’-piperidine]-7-yloxy}-N-(3,5-dimethoxyphenyl)acetamide
Compared to these compounds, 1’-Acetyl-3,4-dihydrospiro[1-benzopyran-2,3’-pyrrolidine]-4-one is unique due to its specific acetyl group and the resulting chemical properties. This uniqueness can lead to different biological activities and applications.
Properties
IUPAC Name |
1'-acetylspiro[3H-chromene-2,3'-pyrrolidine]-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3/c1-10(16)15-7-6-14(9-15)8-12(17)11-4-2-3-5-13(11)18-14/h2-5H,6-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAMFJFYJHALQTE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2(C1)CC(=O)C3=CC=CC=C3O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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